2-Pentylpropane-1,3-diol

Description

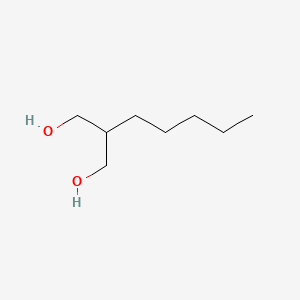

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUFGNCUXTFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948353 | |

| Record name | 2-Pentylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-23-1 | |

| Record name | 2-Pentyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pentylpropane 1,3 Diol

Rational Design of Synthetic Pathways for 1,3-Diols

The rational design of synthetic routes for 1,3-diols is crucial for their efficient production. These strategies often begin with simple, readily available precursors and aim for high-yield transformations.

Strategic Utilization of Malonate Derivatives in Diol Synthesis

A primary and well-established method for synthesizing 2-substituted-1,3-propanediols is through the use of malonic esters, such as diethyl malonate. chegg.comatamanchemicals.com This pathway involves two main steps: alkylation and reduction.

First, the methylene (B1212753) group of diethyl malonate is deprotonated by a base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide—in this case, a pentyl halide like 1-bromopentane—to form diethyl pentylmalonate. thieme-connect.decore.ac.uk The utility of malonic esters arises from the reactivity of this central methylene group. atamanchemicals.com

The second step is the reduction of the two ester groups of the resulting diethyl pentylmalonate to hydroxyl groups. researchgate.net This transformation is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to yield 2-pentylpropane-1,3-diol. guidechem.comrsc.org Alternative reducing agents, such as borane (B79455) generated in situ from sodium borohydride (B1222165) and bromine, can also efficiently reduce malonate derivatives to 1,3-diols under milder conditions. researchgate.net

Table 1: Key Reagents and Steps in Malonate Synthesis of this compound

| Step | Reagents | Purpose | Intermediate/Product |

|---|---|---|---|

| Alkylation | Diethyl malonate, Sodium ethoxide, 1-Bromopentane | To introduce the pentyl group at the C2 position. | Diethyl pentylmalonate |

| Reduction | Lithium aluminum hydride (LiAlH₄), Diethyl ether | To reduce the diester to a diol. | this compound |

Exploration of Aldol (B89426) Reaction-Hydrogenation Sequences (via analogy to related diols)

Another versatile strategy for preparing 1,3-diols involves a sequence of an aldol reaction followed by hydrogenation. google.com This method is foundational in organic synthesis for creating new carbon-carbon bonds. iitk.ac.in For this compound, this would be a crossed aldol reaction between two different aldehydes. iitk.ac.in

By analogy to the synthesis of similar 1,3-diols, a plausible route involves the aldol condensation of heptanal (B48729) with formaldehyde. The reaction would form the β-hydroxy aldehyde intermediate, 2-(hydroxymethyl)heptanal. Subsequent hydrogenation of the aldehyde functional group, typically using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere, would reduce it to a primary alcohol, yielding the final this compound. A key challenge is to control the reaction conditions to favor the crossed-aldol product over self-condensation of heptanal.

Stereoselective Synthesis of this compound

Since this compound contains a stereocenter at the C2 position, the synthesis of a single enantiomer requires stereoselective methods. Such approaches are vital as the biological properties of chiral molecules are often enantiomer-dependent. nih.gov

Investigation of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are instrumental in directing the stereochemical outcome of a reaction. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the starting material to guide the formation of a specific stereoisomer. For instance, a chiral malonic acid derivative could be used in the malonate synthesis. The alkylation step would then proceed diastereoselectively, establishing the desired stereocenter. Subsequent removal of the auxiliary and reduction would yield the enantiomerically enriched diol.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach. rhhz.netresearchgate.net In an aldol reaction sequence, a chiral organocatalyst, such as a proline derivative, can be used to facilitate an enantioselective aldol addition, producing a chiral β-hydroxy ketone with high enantiomeric excess. nih.govacs.org Subsequent reduction of the ketone can then provide the chiral 1,3-diol. nih.govacs.org Similarly, asymmetric hydrogenation of a β-keto ester or an α,β-unsaturated ester precursor using a chiral ruthenium-diphosphine complex can produce chiral β-hydroxy esters, which are then reduced to the final chiral 1,3-diols with excellent enantioselectivity. sctunisie.org

Enantioselective and Diastereoselective Approaches

The goal of these methods is to synthesize the 1,3-diol with high optical purity.

Enantioselective Approaches: These methods aim to produce one enantiomer over the other. An effective strategy is the asymmetric reduction of a prochiral ketone. For example, reducing 1,3-diketones or β-hydroxy ketones with oxazaborolidine–BH₃ catalysts can produce chiral 1,3-diols. researchgate.net Another powerful technique is dynamic kinetic resolution, which combines enzyme-catalyzed acylation with in-situ racemization of the starting material, allowing for the conversion of a racemic mixture of 1,3-diols into a single enantiomer of a 1,3-diacetate with high yield and enantioselectivity. pnas.org

Diastereoselective Approaches: While the target molecule has only one stereocenter, diastereoselective principles are key when using chiral auxiliaries, as the reaction proceeds through a diastereomeric intermediate. For more complex 1,3-diols with multiple stereocenters, combining organocatalysis and biocatalysis allows for the sequential and modular construction of all four possible stereoisomers in enantiomerically pure form. researchgate.net

Sustainable and Green Chemistry Approaches in 1,3-Diol Synthesis

Applying green chemistry principles to the synthesis of 1,3-diols aims to reduce environmental impact by minimizing waste, using safer substances, and improving energy efficiency. iciset.in

Catalysis: The use of catalysts, both chemical and biological, is a cornerstone of green chemistry. frontiersin.org Heterogeneous catalysts, such as biomass-derived sulfonated carbons, can be used to promote reactions like acetal (B89532) formation for the protection of 1,3-diols. nih.gov These catalysts are often recoverable and reusable. Homogeneous catalytic hydrogenation of malonic esters offers an alternative to stoichiometric metal hydrides, reducing waste. sioc-journal.cn

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral 1,3-diols. rsc.orgrsc.org For example, the lipase-mediated desymmetrization of prochiral 2-substituted-1,3-propanediols can produce chiral monoacetates with high enantiomeric purity, which are valuable building blocks. mdpi.com Microbial reduction of ketones or the resolution of racemic diols are also established industrial methods for producing enantiomerically pure diols like (R)-1,3-butanediol. researchgate.net

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or ultrasound can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. frontiersin.orgnih.gov For example, ultrasonic activation has been shown to enhance mass transfer in heterogeneous catalytic reactions, leading to faster and more selective transformations at lower temperatures. nih.govutwente.nl

Renewable Feedstocks: A long-term goal of green chemistry is the use of renewable feedstocks. iciset.in Research into producing 1,3-propanediol (B51772) from glycerol, a byproduct of biodiesel production, is an active area that showcases the shift towards a bio-based chemical industry. chemmethod.com

Application of Biomass-Derived Heterogeneous Catalysts

The transition towards a bio-based economy has spurred research into using biomass as a primary feedstock for chemical production. google.com Heterogeneous catalysts are crucial in this transition, offering high activity, selectivity, and stability, along with the significant advantage of being easily separated and recycled. sioc-journal.cn The development of catalysts derived directly from biomass itself represents a particularly sustainable approach, creating a closed-loop system where a renewable resource is used to create both the product and the means of its production. mdpi.com

The synthesis of diols from biomass can involve several catalytic pathways. One approach involves the conversion of biomass-derived carbohydrates through aqueous-phase hydrodeoxygenation. google.com This method uses heterogeneous bifunctional catalysts to cleave C-O and C-C bonds in sugars and sugar alcohols, yielding valuable products like triols and diols. google.com While specific application to this compound is an area of ongoing research, the foundational chemistry is well-established for similar polyols. For instance, aldehydes, which are precursors to polyols via reactions like the Cannizzaro or aldol condensation reactions, can be obtained from renewable materials. google.com Heptanal, derived from the C7 cut of vegetable oil fatty acids, can be a precursor for related polyol structures. google.com

Catalysts for these transformations are often sophisticated metal-supported systems. Research has highlighted the efficacy of catalysts like Ir-ReOₓ and Pt-WOₓ for the selective hydrogenolysis of sugar alcohols into diols. sioc-journal.cn Furthermore, biomass itself can be converted into effective catalysts. For example, saccharose can be transformed via hydrothermal carbonization and subsequent sulfonation into a solid acid carbocatalyst. researchgate.net Such catalysts have demonstrated effectiveness in reactions involving 1,3-diols, such as protection reactions, showcasing the potential for biomass-derived catalysts to be integrated into the synthesis and modification of these compounds. researchgate.net

| Feedstock/Precursor | Catalytic Process | Catalyst Type (Example) | Target Intermediate/Product |

| Biomass-derived carbohydrates (e.g., sugars) | Aqueous-Phase Hydrodeoxygenation google.com | Bifunctional metal-comprising heterogeneous catalyst (e.g., Pt, Pd, Ru on a support) google.com | Triols and Diols google.com |

| Vegetable Oils (C7 cut) | Cannizzaro Reaction google.com | Base Catalyst | Heptanal -> Polyols google.com |

| Saccharose | Hydrothermal Carbonization & Sulfonation researchgate.net | Sulfonated Carbon Catalyst researchgate.net | Heterogeneous Acid Catalyst researchgate.net |

| Biomass-derived Polyols | Selective Hydrogenolysis sioc-journal.cn | Metal-metal oxide catalyst (e.g., Ir-ReOₓ) sioc-journal.cn | Mono-alcohols and Diols sioc-journal.cn |

Sonochemical Enhancement of Reaction Efficiencies

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for enhancing reaction efficiencies. The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, as well as significant mechanical effects, which can dramatically accelerate reaction rates. researchgate.net

In the context of 1,3-diol chemistry, sonication has been shown to significantly improve processes catalyzed by heterogeneous catalysts. researchgate.net A study on the protection of 1,3-diols using a biomass-derived solid acid catalyst found that ultrasonic activation led to reaction completion much more rapidly and at lower temperatures than conventional heating methods. researchgate.net This enhancement is attributed to the ability of cavitation to promote mass transfer and activate the catalyst surface. researchgate.netmdpi.com

Specialized equipment, such as cavitation intensifying bags (CIB), can be used to focus the ultrasonic energy into the reaction mixture, ensuring reproducible and efficient activation. researchgate.net The mechanical and thermal energy delivered by sonication can also influence the properties of the catalyst itself. For example, the sonochemical synthesis of a Pd-HPW/SiO₂ catalyst resulted in a material with higher crystallinity compared to one prepared by conventional methods, which correlated with improved catalytic performance. mdpi.com

| Parameter | Conventional Heating | Sonochemical Method | Reference |

| Energy Source | External thermal heating (e.g., oil bath) | High-frequency ultrasound (e.g., ultrasonic bath) | researchgate.net |

| Temperature | Elevated (e.g., 80 °C) | Ambient (e.g., 25 °C) | researchgate.net |

| Reaction Time | Longer (e.g., hours) | Significantly shorter (e.g., minutes) | researchgate.net |

| Efficiency | Standard | Highly accelerated reaction rates, potential for improved selectivity | researchgate.netmdpi.com |

Development of Solvent-Free or Environmentally Benign Reaction Systems

A central goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional organic syntheses, such as the preparation of this compound from pentylmalonic acid diethyl ester using lithium aluminium hydride, often employ volatile and flammable solvents like diethyl ether. guidechem.com The development of solvent-free systems or the replacement of conventional solvents with environmentally benign alternatives like water is a key area of innovation.

Aqueous-phase catalysis is a prime example of a greener approach. Methods to produce diols from biomass-derived reactants in an aqueous solution take advantage of water's non-toxic and non-flammable nature. google.com These processes utilize water-tolerant heterogeneous catalysts, which can be readily recovered from the reaction mixture, further enhancing the environmental credentials of the synthesis. google.com

Solvent-free synthesis represents an ideal scenario, minimizing waste and simplifying product purification. While direct examples for this compound are emerging, related processes have demonstrated the viability of this approach. For instance, the selective, solvent-free self-aldol condensation of propanal has been achieved using activated hydrotalcite as a solid base catalyst, achieving high conversion and selectivity. mdpi.com The principles of using solid, reusable catalysts are fundamental to these environmentally benign systems. The ability to filter off the catalyst after the reaction and reuse it in subsequent batches, as demonstrated with various heterogeneous catalysts, is a cornerstone of sustainable chemical manufacturing. researchgate.netmdpi.com

| Feature | Traditional System | Environmentally Benign System |

| Solvent | Volatile organic solvents (e.g., diethyl ether) guidechem.com | Water or solvent-free google.commdpi.com |

| Catalyst | Often stoichiometric reagents (e.g., LiAlH₄) guidechem.com | Recyclable heterogeneous catalysts google.comresearchgate.net |

| Waste Generation | Higher, due to solvent use and non-recyclable reagents | Lower, due to solvent elimination and catalyst recycling |

| Process Safety | Higher risks associated with flammable, volatile solvents | Improved safety profile |

Chemical Transformations and Derivatization Strategies for 2 Pentylpropane 1,3 Diol

Cyclization Reactions Leading to 1,3-Dioxane Derivatives

The reaction of 2-pentylpropane-1,3-diol with aldehydes and ketones provides a direct route to 1,3-dioxane derivatives. These cyclic acetals and ketals are valuable as protecting groups for the diol functionality, as chiral auxiliaries in asymmetric synthesis, and as structural motifs in biologically active molecules.

The formation of 1,3-dioxanes from this compound and a carbonyl compound proceeds via an acid-catalyzed nucleophilic addition mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of the diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Intramolecular cyclization then occurs as the second hydroxyl group attacks the protonated hemiacetal, followed by the elimination of a water molecule to yield the stable six-membered 1,3-dioxane ring.

The scope of this reaction is broad, allowing for the use of a wide variety of aldehydes and ketones. The reaction of this compound with an aldehyde (RCHO) will yield a 2-R-5-pentyl-1,3-dioxane, while reaction with a ketone (R'COR'') will result in a 2,2-di-substituted-5-pentyl-1,3-dioxane. The equilibrium of the reaction is typically shifted towards the product by removing the water formed, often through azeotropic distillation or the use of dehydrating agents.

The presence of a stereocenter at the 2-position of the propane (B168953) backbone in this compound introduces the possibility of stereoisomerism in the resulting 1,3-dioxane derivatives. When a prochiral aldehyde or an unsymmetrical ketone is used, new stereocenters can be generated at the 2-position of the dioxane ring. The stereochemical outcome of the cyclization can be influenced by the choice of catalyst.

While specific studies on the stereoselective synthesis of 1,3-dioxanes from this compound are not extensively documented, research on analogous systems has demonstrated the utility of various catalytic systems to control diastereoselectivity. These include:

Brønsted Acids: Traditional acid catalysts like p-toluenesulfonic acid (PTSA) and sulfuric acid are commonly used but generally offer limited stereocontrol, often leading to the thermodynamically most stable diastereomer.

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and various metal triflates can catalyze the reaction under milder conditions and may offer improved stereoselectivity depending on the substrates and reaction conditions.

Chiral Catalysts: For enantioselective syntheses, chiral Brønsted acids or chiral Lewis acids can be employed to induce asymmetry in the formation of the dioxane ring, particularly when starting from achiral precursors or creating new stereocenters.

The relative stereochemistry of the substituents on the resulting 1,3-dioxane ring is influenced by steric and electronic factors, with bulky groups preferentially occupying equatorial positions to minimize steric strain.

Selective Functionalization of Hydroxyl Groups

The two primary hydroxyl groups in this compound are chemically equivalent, which can present a challenge for selective monofunctionalization. However, under certain conditions, regioselective reactions can be achieved.

Esterification: The conversion of the hydroxyl groups to esters is a common transformation. While traditional methods using acid chlorides or anhydrides in the presence of a base will typically lead to diesterification, advanced protocols can achieve monoesterification. These methods often involve the use of bulky acylating agents, specific catalysts, or enzymatic approaches that can differentiate between the two hydroxyl groups based on subtle steric or electronic differences in the transition state.

Etherification: Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to convert the hydroxyl groups to ethers. Achieving selective mono-etherification requires careful control of stoichiometry and reaction conditions. The use of a bulky alkylating agent or a protecting group strategy can facilitate the formation of the mono-ether derivative.

Oxidation: The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. Selective mono-oxidation is challenging but can be achieved using enzymatic catalysts or by employing protecting group strategies. For instance, one hydroxyl group could be protected, the other oxidized, and the protecting group subsequently removed. Common oxidizing agents include pyridinium chlorochromate (PCC) for oxidation to the aldehyde and potassium permanganate (KMnO₄) or Jones reagent for oxidation to the carboxylic acid.

Reduction: While the hydroxyl groups themselves are not typically reduced, functional groups introduced through other derivatization reactions can be selectively reduced. For example, if one of the hydroxyl groups is converted to an ester, this ester could be selectively reduced back to a hydroxyl group or to a methyl group under specific conditions, allowing for differential functionalization of the diol.

Modifications and Elaboration of the Pentyl Side Chain

The pentyl side chain of this compound offers another site for chemical modification, allowing for the synthesis of a wider range of derivatives.

Functionalization: The aliphatic pentyl chain can be functionalized through various C-H activation strategies, although this can be challenging due to the unactivated nature of the C-H bonds. More commonly, the diol would first be synthesized with a functionalized side chain that can then be further elaborated.

Elaboration: If a functional group is present on the pentyl side chain (e.g., a double bond, a triple bond, or a halide), a vast array of chemical transformations can be performed. These include, but are not limited to:

Addition Reactions: If an alkene is present, reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation can be carried out.

Coupling Reactions: A halide on the side chain can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to form new carbon-carbon bonds and introduce complex substituents.

Nucleophilic Substitution: A halide or other suitable leaving group on the pentyl chain can be displaced by a variety of nucleophiles to introduce new functional groups.

These modifications of the pentyl side chain significantly expand the structural diversity of derivatives that can be prepared from the this compound scaffold.

Incorporation into Complex Ligand Structures (e.g., pyridyl-substituted propane derivatives)

The synthesis of complex ligands from this compound is a promising area of research, particularly for the development of novel chelating agents for metal ions. The two primary hydroxyl groups can serve as coordination sites, and the pentyl group can influence the solubility and steric environment of the resulting metal complexes. The introduction of additional coordinating moieties, such as pyridyl groups, can significantly enhance the binding affinity and selectivity for specific metal ions.

While direct experimental data on the synthesis of pyridyl-substituted derivatives of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be postulated based on established organic chemistry principles. One potential strategy involves the initial conversion of the hydroxyl groups to more reactive leaving groups, followed by nucleophilic substitution with a pyridine-containing nucleophile.

For instance, the diol can be tosylated to form a ditosylate. This can then be reacted with a pyridyl alkoxide, such as the sodium salt of 2-(hydroxymethyl)pyridine, to yield the desired bis(pyridylmethoxy) derivative. The reaction pathway is outlined below:

Table 1: Proposed Synthesis of a Pyridyl-Substituted Derivative of this compound

| Step | Reactants | Reagents | Product |

| 1 | This compound | p-Toluenesulfonyl chloride, Pyridine | 2-Pentylpropane-1,3-diyl bis(4-methylbenzenesulfonate) |

| 2 | 2-Pentylpropane-1,3-diyl bis(4-methylbenzenesulfonate) | Sodium 2-(pyridin-2-yl)methoxide | 2,2'-(2-Pentylpropane-1,3-diyl)bis(oxymethylene)dipyridine |

An alternative approach could involve the etherification of this compound with a chloromethylpyridine derivative, such as 2-(chloromethyl)pyridine, under basic conditions, analogous to the Williamson ether synthesis.

The resulting pyridyl-substituted propane derivatives are expected to act as bidentate or potentially tridentate ligands, depending on the conformation and the nature of the metal center. Research on the coordination chemistry of di-2-pyridyl ketone with various diols has demonstrated the formation of polynuclear manganese clusters, highlighting the utility of diol-based ligands in constructing complex inorganic architectures mdpi.com. The pentyl group in the 2-position of the propane backbone would be expected to influence the steric crowding around the metal center, potentially leading to unique coordination geometries and catalytic activities.

Synthesis of Extended Alkylated Derivatives and Conjugates

The synthesis of extended alkylated derivatives and conjugates of this compound can be achieved through various C-O and C-C bond-forming reactions. These modifications are aimed at tailoring the lipophilicity, viscosity, and other material properties of the parent diol.

Etherification Reactions:

A straightforward method for extending the alkyl chains is through etherification of the hydroxyl groups. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a well-established and versatile method for this purpose masterorganicchemistry.com. For example, treating this compound with a strong base, such as sodium hydride, to form the dialkoxide, followed by reaction with a long-chain alkyl bromide (e.g., 1-bromodecane), would yield a diether with significantly increased molecular weight and lipophilicity.

Table 2: Proposed Synthesis of an Extended Alkylated Diether of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | 1-Bromodecane | Sodium hydride (NaH) | 1,3-Bis(decyloxy)-2-pentylpropane |

Reductive alkylation of diols offers another pathway to synthesize monoethers. This can be achieved through the reaction of the diol with a ketone or aldehyde in the presence of a reducing agent nih.gov.

Esterification Reactions:

Esterification with long-chain carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) provides another avenue for creating extended alkylated conjugates. The resulting diesters would exhibit different hydrolytic stability compared to the corresponding ethers, which could be advantageous in certain applications.

C-C Bond Formation:

While more complex, extending the carbon skeleton through C-C bond formation at the 2-position is also conceivable, although this would necessitate a different starting material or a multi-step transformation of this compound. For instance, a synthetic route starting from a malonic ester derivative could allow for the introduction of various alkyl groups at the 2-position prior to the reduction of the ester groups to the diol.

The development of these chemical transformations and derivatization strategies is crucial for unlocking the full potential of this compound as a versatile building block in the synthesis of functional molecules for a wide range of applications. Further research is needed to explore the reaction conditions and to characterize the properties of the resulting derivatives.

Advanced Analytical Characterization in 2 Pentylpropane 1,3 Diol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of 2-Pentylpropane-1,3-diol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its molecular framework and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular structure. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from similar alkane-1,3-diols nih.gov.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| -CH₂- (pentyl) | 0.9 | Triplet | ~7 |

| -(CH₂)₃- (pentyl) | 1.3 | Multiplet | - |

| -CH₂- (pentyl, adjacent to CH) | 1.4 | Multiplet | - |

| -CH- (backbone) | 1.8 | Multiplet | - |

| -CH₂OH (C1 and C3) | 3.6 - 3.8 | Multiplet | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (pentyl) | ~14 |

| -CH₂- (pentyl) | ~22 |

| -CH₂- (pentyl) | ~28 |

| -CH₂- (pentyl) | ~32 |

| -CH₂- (pentyl, adjacent to CH) | ~35 |

| -CH- (backbone) | ~45 |

Note: Predicted values are based on established correlation tables and computational prediction methods. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺), although it may be weak or absent due to the instability of the initial ion. The fragmentation of aliphatic alcohols is well-documented and typically involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M-H₂O]⁺ | C₈H₁₆O⁺ | Dehydration |

| [M-C₅H₁₁]⁺ | C₃H₇O₂⁺ | Alpha-cleavage |

| [M-CH₂OH]⁺ | C₇H₁₅O⁺ | Alpha-cleavage |

| 43 | C₃H₇⁺ | Cleavage of pentyl group |

Note: The relative intensities of these fragments would provide further structural clues. libretexts.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. Other key absorptions would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching and bending vibrations of the alkyl backbone would be prominent. Raman spectroscopy can be particularly useful for analyzing the carbon skeleton of the molecule.

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-3600 (broad, strong) | Weak | Stretching |

| C-H (sp³) | 2850-3000 (strong) | 2850-3000 (strong) | Stretching |

| C-H (sp³) | 1350-1480 (medium) | 1350-1480 (medium) | Bending |

| C-O | 1000-1250 (strong) | Medium | Stretching |

Note: These are typical frequency ranges for the specified functional groups.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and isolating any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively high boiling point of diols, derivatization is often employed to increase their volatility and improve chromatographic peak shape. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for hydroxyl groups.

The analysis of underivatized diols is also possible, typically requiring a polar capillary column. The retention time of the compound in the gas chromatogram serves as a qualitative identifier, while the mass spectrum provides definitive structural confirmation. GC-MS is also highly effective for detecting and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of this compound. Several HPLC modes can be employed for the analysis of aliphatic diols.

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). While retention of highly polar diols can be challenging on traditional C18 columns, it can be effective for purity analysis.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (such as silica (B1680970) or a diol-functionalized silica) is used with a nonpolar mobile phase. Diol columns are particularly well-suited for the separation of polar compounds like this compound hawach.comhawachhplccolumn.comhawachhplccolumn.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.

HPLC coupled with various detectors, such as a Refractive Index Detector (RID) for universal detection or an Evaporative Light Scattering Detector (ELSD), can be used for the quantitative analysis of this compound and its isomers.

Investigation of Biological Relevance and Mechanistic Pathways of 2 Pentylpropane 1,3 Diol Derivatives and Analogs

Role as a Precursor in the Synthesis of Bioactive Molecules

The structural framework of 2-pentylpropane-1,3-diol, with its functional hydroxyl groups, presents a versatile starting point for the synthesis of more complex molecules. Its utility as a precursor is particularly notable in the development of polyamine analogs and novel ligand structures.

Derivatization for Polyamine Analog Development

Polyamines are crucial for cell growth and proliferation, making their metabolic pathways a key target in cancer therapy. Synthetic polyamine analogs are designed to interfere with polyamine metabolism, thereby inhibiting cancer cell growth. A significant class of these are conformationally restricted polyamine analogs, which are designed to have a more rigid structure than natural polyamines.

While the investigation into this compound as a direct precursor for the prominent PG11047 series of anticancer agents reveals a nuanced picture, the principles of its structural contributions can be understood in the broader context of polyamine analog development. It is important to note that detailed synthetic routes for the PG11047 series predominantly cite cis-2-butenediol as the starting material for creating the conformationally restricted backbone.

These conformationally restricted polyamine analogs have shown significant promise in preclinical studies. The PG11047 series, for example, exhibits potent anticancer activity across a range of cancer cell lines. These molecules function by competing with natural polyamines for uptake into cells and for binding to intracellular sites, leading to a depletion of natural polyamines and subsequent inhibition of cell growth.

The table below summarizes key findings related to the anticancer activity of conformationally restricted polyamine analogs.

| Compound Series | Key Structural Feature | Anticancer Activity | Mechanism of Action |

| PG11047 Series | Conformationally restricted spermine (B22157) backbone | Broad-spectrum anticancer activity in various cancer cell lines. | Competes with natural polyamines, leading to their depletion and inhibition of cell proliferation. |

| HPG Analogs | Alkylated PG11047 analogs | Increased anticancer activity compared to PG11047 in colon and lung cancer cell lines. | Enhanced cellular uptake and potent inhibition of spermine oxidase (SMOX). |

Integration into Novel Ligand Structures for Coordination Chemistry and Catalysis

The diol functionality of this compound also makes it a candidate for the synthesis of novel ligands for coordination chemistry and catalysis. The hydroxyl groups can be modified to introduce various donor atoms, creating ligands capable of coordinating with metal ions. These metal complexes can then be investigated for their catalytic activity in a range of chemical transformations.

However, a comprehensive review of the scientific literature does not currently provide specific examples of this compound being integrated into novel ligand structures for coordination chemistry and catalysis. While the potential for such applications exists based on its chemical structure, dedicated research in this area has not been extensively reported. The development of chiral ligands from diol precursors is a well-established field, and it is plausible that this compound could be utilized in a similar fashion in the future.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.

Correlating Structural Modifications of this compound-derived Compounds with Modulated Biological Potency

SAR studies on polyamine analogs have revealed several key structural features that influence their biological potency. These include the length of the polyamine chain, the nature of the substituents on the nitrogen atoms, and the conformational rigidity of the molecule.

For instance, in the case of the PG11047 analogs (HPGs), increasing the length of the alkyl chains on the terminal nitrogen atoms was found to significantly enhance anticancer activity. This is attributed to the increased lipophilicity of the molecules, which may lead to improved cellular uptake.

The following table details the structure-activity relationships observed in a series of PG11047 analogs.

| Analog | Structural Modification | IC50 in HCT116 (Colon Cancer) | IC50 in A549 (Lung Cancer) | SMOX Inhibition |

| PG11047 | N-ethyl substituents | > 10 µM | > 10 µM | No activity |

| HPG-2 | N-propyl substituents | < 1 µM | < 1 µM | Active |

| HPG-7 | N-octyl substituents | < 1 µM | < 1 µM | Potent inhibitor |

Stereochemical Influence on Molecular Recognition and Biological Interactions

Stereochemistry plays a critical role in the biological activity of many molecules, as biological systems are often highly stereospecific. The introduction of chiral centers into a molecule can lead to enantiomers that exhibit different biological activities.

Mechanistic Investigations of Biochemical Interactions of Derivatives

Elucidating the mechanism of action of bioactive molecules is essential for understanding their therapeutic effects and for the development of new and improved drugs. For derivatives of this compound, particularly the polyamine analogs, mechanistic studies have focused on their interactions with the polyamine metabolic pathway.

Research has shown that conformationally restricted polyamine analogs, such as those in the PG11047 series, exert their anticancer effects through a multi-pronged mechanism. They are taken up by cancer cells through the polyamine transport system, where they then compete with natural polyamines for binding to critical intracellular sites, including DNA, RNA, and proteins. This competition disrupts the normal functions of polyamines, which are essential for cell growth and proliferation.

Furthermore, these analogs can modulate the activity of key enzymes involved in polyamine metabolism. For example, they can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that catabolizes polyamines, leading to a depletion of the natural polyamine pools. They can also inhibit the activity of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. The combined effect of these actions is a significant reduction in the intracellular concentration of polyamines, which ultimately leads to the inhibition of cancer cell growth.

Enzyme Modulation Studies (e.g., inhibition of spermine oxidase by polyamine analogs)

The catabolism of polyamines is a critical biological process, and the enzymes involved, such as spermine oxidase (SMOX) and polyamine oxidase (PAO), are important targets for therapeutic intervention. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer. researchgate.net Analogs of polyamines and related structures have been extensively studied as inhibitors of these enzymes.

Spermine oxidase (SMOX) is a flavin-dependent enzyme that specifically catalyzes the oxidation of spermine to spermidine, producing hydrogen peroxide (H₂O₂) and a reactive aldehyde, acrolein. nih.gov These byproducts can contribute to oxidative stress and cellular damage, implicating SMOX in pathological conditions such as inflammation and neurodegeneration. researchgate.netnih.gov Consequently, the development of SMOX inhibitors is an area of active research.

A variety of polyamine analogs have been identified as inhibitors of SMOX. One of the most well-characterized, though not entirely selective, inhibitors is MDL 72527 (N¹,N⁴-bis(2,3-butadienyl)-1,4-butanediamine), which acts as an irreversible inhibitor of both SMOX and N¹-acetylpolyamine oxidase (PAOX). nih.govnih.gov Other compounds, including those with guanidine-like moieties, have demonstrated potent, competitive inhibition of SMOX. nih.govresearchgate.net For instance, chlorhexidine, a bis-guanidine antiseptic, has been shown to be a strong competitive inhibitor of both SMOX and acetylpolyamine oxidase, with a Ki value of 0.55 μM for SMOX. researchgate.nettorvergata.it

Recent studies have focused on discovering more potent and selective SMOX inhibitors. Through a combination of virtual and physical screening, a series of benzenediol substituted compounds have been identified as highly effective inhibitors. nih.gov Notably, compounds featuring hydroquinone (B1673460) or catechol moieties demonstrated greater potency than those with a resorcinol (B1680541) group. nih.gov Two of the most potent inhibitors identified in one study exhibited IC₅₀ values of 0.54 μM and 0.23 μM, respectively, representing a significant improvement over previously known inhibitors. nih.gov

The inhibitory activities of several polyamine analogs against spermine oxidase are summarized in the table below.

| Compound Name | Type of Inhibition | IC₅₀ (μM) | Kᵢ (μM) |

| MDL 72527 | Irreversible | 89 - 100 nih.govresearchgate.net | 63 nih.govresearchgate.net |

| Chlorhexidine | Competitive | - | 0.55 researchgate.nettorvergata.it |

| N-prenylagmatine | Competitive | - | 0.46 researchgate.net |

| Guazatine | Competitive | - | 0.4 researchgate.net |

| 2,11-Met₂-Spm | - | 169 researchgate.net | - |

| SI-4650 | - | 289 researchgate.net | 382 researchgate.net |

| Novel Inhibitor 6 | - | 0.54 nih.gov | 1.60 nih.gov |

| Novel Inhibitor 7 | Competitive | 0.23 nih.gov | 0.46 nih.govresearchgate.net |

These studies underscore the potential for developing specific modulators of polyamine metabolism by exploring the chemical space of polyamine analogs.

Molecular Target Identification and Elucidation of Signaling Pathways (for derivatives)

The primary molecular target for the polyamine analogs discussed is the enzyme spermine oxidase (SMOX). By inhibiting SMOX, these compounds directly interfere with the polyamine catabolic pathway. The elucidation of the downstream signaling pathways affected by this inhibition reveals the therapeutic potential of these molecules.

The catabolism of spermine by SMOX is a significant source of reactive oxygen species (ROS), including hydrogen peroxide and the highly toxic aldehyde, acrolein. nih.gov These byproducts contribute to oxidative stress, which can lead to DNA damage, protein inactivation, and lipid peroxidation, ultimately causing cellular injury. nih.gov Therefore, the inhibition of SMOX is a direct mechanism for mitigating oxidative stress-induced damage. This is particularly relevant in pathological states characterized by elevated SMOX activity, such as excitotoxic, ischemic, and inflammatory conditions. researchgate.netnih.gov

The signaling pathways implicated by SMOX inhibition are central to cellular responses to stress and inflammation. For example, the reduction in acrolein and H₂O₂ levels can prevent the activation of pro-inflammatory signaling cascades and protect cells from apoptosis. Research has shown that SMOX is upregulated during certain infections and is associated with an increased risk of cancer. researchgate.net The toxic byproducts of the SMOX reaction can promote a microenvironment that is conducive to carcinogenesis. By blocking SMOX activity, its inhibitors can disrupt these pathological signaling pathways.

Beyond SMOX, other molecular targets have been identified for structurally related compounds. For instance, sigma receptors (σ₁ and σ₂), which are chaperone proteins implicated in a variety of cellular functions and diseases, are considered promising targets for compounds with amine functionalities. researchgate.net While not directly studied for this compound derivatives, the general principle of targeting these receptors with amine-containing molecules suggests a potential avenue for future research into the molecular targets of related compounds. researchgate.net These receptors are known to modulate various ion channels and receptor systems, acting as amplifiers in signal transduction. researchgate.net

Computational and Theoretical Approaches in 2 Pentylpropane 1,3 Diol Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. For a flexible molecule like 2-pentylpropane-1,3-diol, these methods can provide insights into its structure, dynamics, and reactivity.

Conformational Analysis and Energy Landscapes of this compound

A key aspect of understanding a molecule's properties is to characterize its possible three-dimensional structures, or conformations, and their relative energies. Conformational analysis of this compound would involve systematically exploring the rotational possibilities around its single bonds to identify stable, low-energy conformations.

Methodology: Techniques such as molecular mechanics (using force fields like MMFF or AMBER) or more accurate quantum mechanics methods (like Density Functional Theory, DFT) would be employed. A systematic or stochastic search of the conformational space would be performed to locate energy minima.

Expected Findings: The results would likely reveal several stable conformers, with the relative populations of each being determined by their Boltzmann distribution at a given temperature. The pentyl chain and the two hydroxyl groups would exhibit significant conformational flexibility. Intramolecular hydrogen bonding between the two hydroxyl groups would be a critical factor in determining the most stable conformations.

An energy landscape map could be generated to visualize the relationship between different conformations and the energy barriers separating them. This would provide a comprehensive picture of the molecule's flexibility and the likelihood of transitioning between different shapes.

Prediction of Reaction Pathways and Transition States in Derivatization

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound, such as esterification or etherification of its hydroxyl groups. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate.

Methodology: Quantum mechanics calculations are essential for this purpose. By mapping the potential energy surface of the reaction, the structures of reactants, products, and transition states can be optimized. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Hypothetical Example: For the reaction of this compound with an acyl chloride to form an ester, computational modeling could predict whether the two hydroxyl groups react sequentially or if a double acylation occurs in a concerted manner. It could also elucidate the role of a base catalyst in the reaction mechanism. The calculated activation energies would help in understanding the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models could be developed to predict their potency and selectivity for a particular biological target.

Development of Predictive Models for Biological Potency and Selectivity

To build a QSAR model, a dataset of this compound derivatives with their experimentally measured biological activities is required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each derivative.

Methodology: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to create a mathematical equation that correlates the descriptors with the biological activity.

Predictive Model Example: A hypothetical QSAR model might take the form: Biological Activity = c1 * (LogP) + c2 * (Molecular Weight) + c3 * (Number of Hydrogen Bond Donors) + constant Where c1, c2, and c3 are coefficients determined from the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

Table 1: Hypothetical Data for QSAR Model Development

| Derivative | LogP | Molecular Weight | Hydrogen Bond Donors | Experimental Potency (IC50, µM) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 220 | 2 | 10.5 |

| Derivative 2 | 3.1 | 250 | 1 | 5.2 |

| Derivative 3 | 2.8 | 235 | 2 | 8.1 |

| Derivative 4 | 3.5 | 265 | 1 | 3.7 |

Ligand-Receptor Docking Simulations and Binding Affinity Predictions

If the biological target of the this compound derivatives is a protein with a known three-dimensional structure, molecular docking simulations can be performed. Docking predicts the preferred orientation of a molecule (the ligand) when bound to a receptor to form a stable complex.

Methodology: Docking algorithms sample a large number of possible binding poses of the ligand in the active site of the protein and use a scoring function to estimate the binding affinity for each pose.

Simulation Insights: The results of a docking study would provide a detailed view of the interactions between the this compound derivative and the protein's active site. This could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. The predicted binding affinity can be used to rank different derivatives and prioritize them for synthesis and experimental testing.

Table 2: Hypothetical Docking Simulation Results

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 1 | -7.2 | TYR84, PHE210 |

| Derivative 2 | -8.5 | TYR84, PHE210, LEU150 |

| Derivative 3 | -7.8 | TYR84, PHE210, SER120 |

| Derivative 4 | -9.1 | TYR84, PHE210, LEU150, VAL180 |

Emerging Research Frontiers and Future Prospects for 2 Pentylpropane 1,3 Diol

Development of Novel Catalytic Systems for Highly Efficient Derivatization

The selective functionalization of diols is a critical challenge in organic synthesis due to the similar reactivity of the two hydroxyl groups. Future research on 2-Pentylpropane-1,3-diol will likely focus on developing sophisticated catalytic systems to achieve high efficiency and selectivity in its derivatization.

Organocatalysis: Recent progress in organocatalysis has demonstrated the potential for selective functionalization of diols under mild conditions, avoiding the use of toxic heavy metals. rsc.org Catalysts based on boron, nitrogen, and phosphorus have shown promise in selectively modifying one hydroxyl group over another. rsc.org For this compound, with its primary and secondary hydroxyl groups, organocatalysts could offer a pathway for regioselective acylation, oxidation, or cyclization. For instance, boronic acid catalysts have been shown to efficiently facilitate the selective oxidation of vicinal-diols to α-hydroxyketones. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. Lipases, in particular, have been extensively used for the kinetic resolution of racemic diols and the regioselective acylation of prochiral diols. rsc.orgmdpi.com The application of biocatalysts, such as lipases or dehydrogenases, could enable the stereoselective synthesis of chiral derivatives of this compound, which are valuable building blocks for pharmaceuticals and fine chemicals. rsc.org A systematic study on the desymmetrization of 2-alkyl propane-1,3-diols using Acetobacter aceti has shown that biocatalyzed oxidation can produce chiral hydroxy acids with varying selectivity depending on the substituent at the C-2 position. mdpi.com

Metal-Based Catalysis: Transition metal catalysts, such as those based on ruthenium, rhodium, and manganese, are also being explored for the derivatization of diols. organic-chemistry.orgorganic-chemistry.orgnih.gov A robust Mn(III)/air/(Me₂SiH)₂O catalytic system, for example, has been used for the synthesis of γ-functionalized alcohols from alkenes, which can then be resolved to optically active compounds. organic-chemistry.org Such systems could be adapted for the selective oxidation or functionalization of the hydroxyl groups in this compound.

Table 1: Potential Catalytic Systems for the Derivatization of this compound

| Catalyst Type | Potential Reaction | Advantages | Representative Catalyst/Enzyme (from related studies) |

|---|---|---|---|

| Organocatalyst | Regioselective acylation, oxidation | Mild reaction conditions, metal-free | Boronic acids, chiral histidine-derived peptides rsc.org |

| Biocatalyst | Enantioselective acylation, oxidation | High stereoselectivity, environmentally benign | Lipase from Candida antarctica (Novozym® 435), Acetobacter aceti mdpi.com |

| Metal Catalyst | Selective oxidation, C-H functionalization | High efficiency, novel reactivity | Ruthenium complexes, Manganese(III) salts organic-chemistry.orgnih.gov |

Exploration of Advanced Material Science Applications Through Polymerization or Cross-linking

The presence of two hydroxyl groups makes this compound a promising monomer for the synthesis of various polymers, including polyesters and polyethers. The pentyl substituent is expected to influence the properties of the resulting polymers, potentially leading to materials with unique characteristics.

Polyesters: Polyesters derived from branched diols can exhibit altered thermal and mechanical properties compared to their linear counterparts. The introduction of a pentyl group in this compound could lead to polyesters with lower crystallinity and a higher glass transition temperature (Tg) due to steric hindrance, which can be advantageous for creating amorphous and transparent materials. rsc.org Research on copolyesters from bio-based secondary diols has shown that methyl branching can significantly increase the Tg and hydrophobicity of the resulting polymers. acs.org

Polyethers: Polyethers can be synthesized through the oxa-Michael polymerization of diols and diacrylates. elsevierpure.com This method allows for the creation of poly(ether-ester)s under mild conditions. Utilizing this compound in such polymerizations could yield polymers with tailored properties, such as increased solubility in organic solvents and modified thermal stability.

Cross-linked Materials: The diol functionality of this compound also makes it a suitable candidate for use as a cross-linking agent in the production of thermosetting resins and networked polymers. The copolymerization of a bio-derived bis(1,3-dioxolan-4-one) core with diols has been shown to produce cross-linked polyesters with diverse thermal properties. rsc.org The incorporation of the pentyl group could enhance the flexibility and impact resistance of the resulting cross-linked materials.

Table 2: Potential Polymer Applications of this compound

| Polymer Type | Potential Monomer/Cross-linker Role | Expected Influence of Pentyl Group | Potential Applications |

|---|---|---|---|

| Polyesters | Diol monomer | Increased Tg, reduced crystallinity, increased hydrophobicity | Amorphous plastics, biodegradable materials, coatings rsc.orgacs.org |

| Polyethers | Diol monomer in oxa-Michael polymerization | Modified solubility and thermal properties | Specialty elastomers, thermoplastic elastomers elsevierpure.com |

| Cross-linked Resins | Cross-linking agent | Enhanced flexibility and impact resistance | Thermosets, coatings, adhesives rsc.org |

Integration into Multidisciplinary Research Platforms for Complex Chemical Systems

The unique structural features of this compound, with its combination of hydroxyl groups and a hydrophobic alkyl chain, make it an interesting candidate for integration into more complex chemical systems and multidisciplinary research areas.

Supramolecular Chemistry: Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. aceec.ac.in The hydroxyl groups of this compound can participate in hydrogen bonding, a key interaction in supramolecular assembly. The pentyl group, on the other hand, provides a hydrophobic domain. This amphiphilic character could be exploited in the design of self-assembling systems, such as micelles or vesicles, in aqueous environments. Furthermore, diols are known to interact with boronic acid-containing molecules, a principle used in glucose sensing technologies. rsc.org This suggests potential applications for this compound in the development of novel sensors and recognition systems.

Systems Chemistry: Systems chemistry aims to understand the emergent properties of complex chemical networks. acs.org Functional molecules, such as macrocycles incorporated into supramolecular gels, can create stimuli-responsive materials. acs.org The ability of this compound to form both hydrogen bonds and hydrophobic interactions could be utilized to create building blocks for such complex systems. For instance, it could be incorporated into gelator molecules to modulate the properties of supramolecular gels, making them responsive to changes in solvent polarity or temperature.

Bioinspired Materials: Nature provides numerous examples of complex systems built from simple molecular units. aceec.ac.in The structure of this compound can be seen as a simplified analog of certain lipids or other biological molecules. This opens up possibilities for its use in the creation of bioinspired materials, such as synthetic membranes or drug delivery vehicles. The biocompatibility and biodegradability of polymers derived from this diol would be a key area of investigation for such applications.

Q & A

Q. What methods are recommended for determining the purity and structural identity of 2-Pentylpropane-1,3-diol?

To confirm purity, gas chromatography (GC) with ≥97% purity thresholds is commonly used, as reported for structurally similar diols . For structural identification, combine techniques such as:

Q. How should researchers handle discrepancies in physicochemical property data (e.g., density, viscosity) for this compound?

Contradictions in data may arise from impurities, temperature variations, or measurement techniques. Follow protocols from analogous alkanediols:

- Use vibrating-tube densitometers for density and rotational viscometers for viscosity, as validated for propane-1,3-diol derivatives .

- Report temperature control (±0.01 K) and calibration against reference standards (e.g., water or glycerol) to improve reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While direct toxicity data are limited, extrapolate from structurally related diols (e.g., 2,2-dimethylpropane-1,3-diol):

- Personal protective equipment (PPE): Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to avoid oxidation or moisture absorption .

- First aid: Flush eyes/skin with water for 15 minutes; consult OECD 404/405 guidelines for irritation response protocols .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound derivatives (e.g., amino-substituted analogs)?

Adapt methodologies from analogous diol syntheses:

- Reductive amination: Use LiOH or NaBH₄ to reduce intermediates (e.g., 2-amino-2-[alkylphenyl]ethyl derivatives) under anhydrous conditions .

- Purification: Employ fractional distillation or preparative HPLC with C18 columns to isolate diastereomers .

- Yield challenges: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts like ether linkages or over-reduction .

Q. What analytical strategies resolve inconsistencies in migration or stability studies involving this compound?

Address volatility and matrix interference issues observed in migration testing (e.g., EUPIA studies):

- Headspace GC-MS: For volatile analytes, use cryogenic trapping to improve recovery rates .

- Matrix-matched calibration: Prepare standards in food simulants (e.g., 10% ethanol) to account for signal suppression/enhancement .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS/MS to identify breakdown products (e.g., pentyl ethers or oxidized species) .

Q. How can computational models predict thermodynamic properties of this compound in solvent systems?

Leverage group contribution methods (e.g., UNIFAC) validated for diols:

- Parameterization: Use density/viscosity data from propane-1,3-diol analogs to refine interaction parameters .

- Validation: Compare predicted vs. experimental activity coefficients in aqueous/organic mixtures (e.g., water + this compound) .

- Limitations: Address deviations in non-ideal systems using molecular dynamics (MD) simulations with OPLS-AA force fields .

Q. What catalytic applications are feasible for this compound-based ligands?

Explore coordination chemistry inspired by vanadium/dinuclear cobalt complexes:

- Ligand design: Synthesize Schiff base derivatives (e.g., 2-ethyl-2-aminopropane-1,3-diol) for metal coordination .

- Characterization: Use X-ray crystallography to resolve metal-ligand geometries and cyclic voltammetry to assess redox activity .

- Catalytic testing: Evaluate oxidation/reduction performance in model reactions (e.g., alkene epoxidation) under aerobic conditions .

Data Contradiction Analysis

Example: Discrepancies in migration study recoveries () highlight the need for method harmonization. Propose:

- Interlaboratory validation: Share spiked samples across labs to assess reproducibility (e.g., ISO 17025 protocols).

- Alternative detection: Replace GC with LC-ESI-MS for polar analytes to mitigate volatility losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.